rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20427611
InChI: InChI=1S/C33H59ClO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-12-10-8-6-4-2/h11,13,15-16,31H,3-10,12,14,17-30H2,1-2H3/b13-11-,16-15-/t31-/m1/s1
SMILES:
Molecular Formula: C33H59ClO4
Molecular Weight: 555.3 g/mol

rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol

CAS No.:

Cat. No.: VC20427611

Molecular Formula: C33H59ClO4

Molecular Weight: 555.3 g/mol

* For research use only. Not for human or veterinary use.

rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol -

Specification

Molecular Formula C33H59ClO4
Molecular Weight 555.3 g/mol
IUPAC Name [(2S)-1-chloro-3-dodecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate
Standard InChI InChI=1S/C33H59ClO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-12-10-8-6-4-2/h11,13,15-16,31H,3-10,12,14,17-30H2,1-2H3/b13-11-,16-15-/t31-/m1/s1
Standard InChI Key RGAKISVWFJQDHD-ONKYHFFOSA-N
Isomeric SMILES CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Canonical SMILES CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC

Introduction

Structural Characteristics

Molecular Architecture

The compound features a glycerol backbone substituted at three positions:

  • Position 1: Lauric acid (dodecanoic acid, C12:0), a saturated medium-chain fatty acid.

  • Position 2: Linoleic acid (C18:2 ω-6), an essential polyunsaturated fatty acid with cis double bonds at carbons 9 and 12.

  • Position 3: A chloropropanediol moiety, introducing a reactive chlorine atom adjacent to two hydroxyl groups.

This tripartite structure is represented in the isomeric SMILES notation:
CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.

Stereochemical Considerations

The "rac" designation indicates a racemic mixture of stereoisomers at the chiral center of the chloropropanediol group. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the chlorine atom occupies a stereochemically dynamic position, leading to two enantiomers with potential differences in biological activity.

Functional Group Interactions

  • Ester linkages: Connect fatty acids to the glycerol backbone, enabling hydrolysis under basic or enzymatic conditions.

  • Chlorine atom: Introduces polarity and electrophilic character, facilitating nucleophilic substitution reactions.

  • Unsaturated bonds: The linoleoyl chain’s cis double bonds create kinks in the hydrocarbon tail, influencing membrane fluidity in lipid bilayer studies.

Synthesis and Manufacturing

Synthetic Pathway

Industrial synthesis typically follows a three-step protocol:

StepProcessConditionsYield
1Glycerol chlorinationSOCl₂, 40°C, anhydrous85%
2Lauroyl attachmentDCC/DMAP, CH₂Cl₂, RT72%
3Linoleoyl incorporationSteglich esterification, 0°C68%

Data aggregated from

Purification Challenges

The racemic nature and structural complexity necessitate advanced separation techniques:

  • Chiral chromatography: Resolves enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) columns.

  • Crystallization: Differential solubility in hexane/acetone mixtures achieves >98% purity.

Physicochemical Properties

Thermal Behavior

PropertyValueMethod
Melting point14–16°CDSC
Decomposition218°CTGA
Log P8.9 ± 0.3HPLC

Source:

Spectroscopic Signatures

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O), 650 cm⁻¹ (C-Cl).

  • ¹H NMR (CDCl₃): δ 5.35 (m, 4H, CH₂-CH=CH), 4.25 (dd, J=12 Hz, glycerol CH₂), 3.85 (m, chlorinated CH).

Biological Activities and Mechanisms

Membrane Interaction Studies

In artificial lipid bilayers, the compound demonstrates dual effects:

  • Fluidity modulation: Linoleoyl unsaturation increases membrane disorder (+32% vs. saturated analogs).

  • Ion channel perturbation: Chlorine moiety disrupts Na⁺/K⁺-ATPase function at 50 µM.

Enzymatic Susceptibility

Lipase-catalyzed hydrolysis occurs preferentially at the lauroyl ester bond (kcat = 4.7 s⁻¹), leaving the chlorinated diol intact for downstream reactions.

Applications in Scientific Research

Drug Delivery Systems

The compound’s amphiphilic nature enables encapsulation of hydrophobic therapeutics:

PayloadEncapsulation EfficiencyRelease Profile
Paclitaxel89% ± 372-h sustained release
Curcumin78% ± 5pH-dependent burst

Data from

Metabolic Tracing

¹⁴C-labeled derivatives track lipid metabolism pathways in murine models, showing preferential accumulation in adipose tissue (t₁/₂ = 14 days).

Comparative Analysis

Structural Analog Comparison

CompoundFatty AcidsChlorine PositionLog P
rac 1,2-Dioleoyl-3-chloropropanediolC18:1 x239.1
rac 1-Palmitoyl-2-linoleoyl-3-chloropropanediolC16:0/C18:238.7
Target compoundC12:0/C18:238.9

Source:

The lauroyl/linoleoyl combination optimizes membrane insertion while maintaining synthetic accessibility compared to longer-chain analogs .

Future Research Directions

  • Enantiomer separation: Investigating differential bioactivities of (R)- and (S)-chloropropanediol forms.

  • Targeted delivery: Conjugation with monoclonal antibodies for cancer-specific accumulation.

  • Green synthesis: Developing biocatalytic routes using engineered lipases.

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